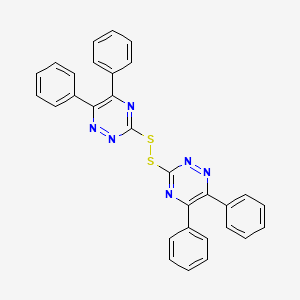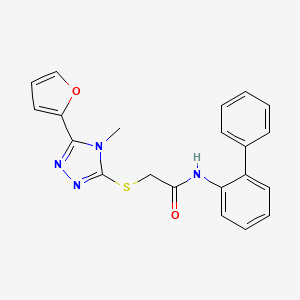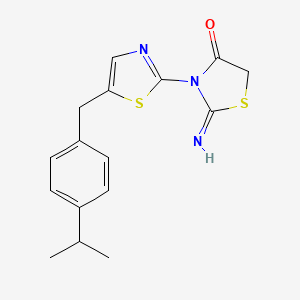
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane is an organic compound characterized by the presence of two 5,6-diphenyl-1,2,4-triazin-3-yl groups connected by a disulfane (S-S) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane typically involves the reaction of 5,6-diphenyl-1,2,4-triazine derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of thiol or disulfide precursors in the presence of oxidizing agents to form the disulfane bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The triazine rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane involves its interaction with molecular targets through the triazine rings and the disulfane bond. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in oxidative and reductive processes, impacting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p’-disulfonic acid
- 1,2,4,5-Tetrazine, 3,6-diphenyl-
Uniqueness
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane is unique due to its disulfane bond, which imparts distinct redox properties and potential for forming coordination complexes. This sets it apart from other similar compounds that may lack the disulfane linkage .
Properties
Molecular Formula |
C30H20N6S2 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3-[(5,6-diphenyl-1,2,4-triazin-3-yl)disulfanyl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C30H20N6S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-35-29(31-25)37-38-30-32-26(22-15-7-2-8-16-22)28(34-36-30)24-19-11-4-12-20-24/h1-20H |
InChI Key |
MEPFQMYRQUTXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate](/img/structure/B12131153.png)

![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12131175.png)
![4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)](/img/structure/B12131177.png)
![2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131179.png)

![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)

